Cas no 273376-40-2 (tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate)
![tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/273376-40-2x500.png)
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
- endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane
- (3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- YKA20753
- YKA37640
- P16195
- exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanamine
- tert-butyl (1R
- tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- EN300-365351
- AKOS037644398
- 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- (3-endo)-tert-Butyl3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- CS-0049602
- TERT-BUTYL (1R,3R,5S)-3-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
- 273376-40-2
- DTXSID701131772
- AS-33416
- CS-0049372
- exo-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- AKOS026674348
- MFCD20126200
- AS-53207
- tert-butyl (1R,3s,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, exo
- EN300-6735537
- MFCD20126199
- 273207-53-7
-
- MDL: MFCD20126199
- インチ: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
- InChIKey: JYURWVQSNWVJSV-FGWVZKOKSA-N
- ほほえんだ: O(C(C)(C)C)C(N1[C@@H]2CC[C@H]1CC(CN)C2)=O
計算された属性
- せいみつぶんしりょう: 240.183778013g/mol
- どういたいしつりょう: 240.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365351-0.25g |
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 95.0% | 0.25g |
$312.0 | 2025-03-18 | |
eNovation Chemicals LLC | D585416-1G |
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane |
273376-40-2 | 97% | 1g |
$420 | 2024-05-23 | |
eNovation Chemicals LLC | D585416-500MG |
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane |
273376-40-2 | 97% | 500mg |
$275 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00290-250MG |
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 97% | 250MG |
¥ 765.00 | 2023-04-13 | |
eNovation Chemicals LLC | D585416-5G |
endo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane |
273376-40-2 | 97% | 5g |
$1325 | 2024-05-23 | |
Enamine | EN300-365351-0.1g |
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 95.0% | 0.1g |
$298.0 | 2025-03-18 | |
Enamine | EN300-365351-5.0g |
tert-butyl (1R,3R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 95.0% | 5.0g |
$1077.0 | 2025-03-18 | |
Aaron | AR00I5VH-250mg |
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 97% | 250mg |
$98.00 | 2025-02-12 | |
Aaron | AR00I5VH-500mg |
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 97% | 500mg |
$188.00 | 2025-02-12 | |
Ambeed | A593091-10g |
(3-endo)-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-40-2 | 97% | 10g |
$2615.0 | 2024-07-28 |
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylateに関する追加情報
Introduction to Tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 273376-40-2)
Tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by its CAS number 273376-40-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of azabicycloalkanes, which are known for their diverse applications in drug design and development. The presence of a tertiary butyl group, an amino methyl substituent, and an azabicyclo[3.2.1]octane core imparts distinct chemical and pharmacological properties, making it a subject of intense research interest.
The structure of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is characterized by a bicyclic framework consisting of three rings—a cyclopropane ring fused to a seven-membered azacycloheptane ring, which is further connected to a cyclohexane ring. This intricate architecture contributes to the compound's rigidity and stability, while also providing multiple sites for functionalization and interaction with biological targets. The amine methyl group at the 3-position serves as a key pharmacophore, enabling potential interactions with various enzymes and receptors, whereas the tert-butyl group at the 8-position enhances lipophilicity and metabolic stability.
In recent years, there has been growing interest in azabicycloalkanes as scaffolds for developing novel therapeutic agents due to their ability to mimic natural amino acid structures and exhibit high binding affinity towards biological targets. The bicyclo[3.2.1]octane core of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is particularly noteworthy, as it has been shown to possess promising properties for drug discovery. For instance, studies have demonstrated that derivatives of this class can interact with enzymes involved in metabolic pathways, making them potential candidates for treating conditions such as inflammation, pain, and neurodegenerative diseases.
One of the most compelling aspects of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is its potential as a precursor for more complex molecules through further chemical modifications. The carboxylate group at the 8-position allows for facile coupling with various functional groups, enabling the synthesis of peptidomimetics or other bioactive molecules that could have therapeutic applications. Additionally, the amine methyl group provides a handle for derivatization into amides or other heterocycles, expanding the structural diversity of compounds derived from this scaffold.
Recent advancements in computational chemistry have also highlighted the significance of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in drug design. Molecular modeling studies have revealed that this compound can effectively bind to specific pockets on target proteins, suggesting its utility in developing small-molecule inhibitors or modulators. These insights have spurred further research into optimizing its pharmacokinetic properties and exploring its potential in preclinical studies.
The synthesis of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful selection of reaction conditions and reagents to ensure high yield and purity. However, recent methodologies have improved the efficiency of these synthetic routes, making it more feasible to produce this compound on a larger scale for research purposes.
The biological evaluation of tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has yielded intriguing results that underscore its potential therapeutic value. In vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways, suggesting its utility as an anti-inflammatory agent or adjunct therapy in chronic inflammatory diseases.
Moreover, preliminary in vivo studies have demonstrated that derivatives of this class can modulate neural activity without significant side effects, indicating their potential application in treating neurological disorders such as epilepsy or Parkinson's disease. These findings have prompted researchers to explore additional pharmacological profiles and therapeutic applications for compounds based on the bicyclo[3.2.1]octane core, including tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate.
The future direction of research on tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate will likely focus on optimizing its chemical properties for better bioavailability and metabolic stability while exploring new synthetic strategies for constructing more complex derivatives.
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